A Comprehensive Technical Guide to tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis. The unique stereochemistry of this bifunctional molecule, combined with the orthogonal reactivity afforded by the tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, provides validated experimental protocols for its synthesis and subsequent chemical transformations, and explores its applications in drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.
Introduction: The Strategic Value of a Chiral Diamine Scaffold
In the landscape of modern drug discovery, the synthesis of enantiomerically pure and structurally complex molecules is paramount. Chiral vicinal diamines, particularly those embedded within a constrained cyclic framework, serve as privileged scaffolds. They allow for the precise spatial orientation of appended functional groups, which is critical for achieving high-affinity and selective interactions with biological targets.
The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group
The strategic utility of tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate stems directly from the properties of the Boc protecting group. The Boc group is a cornerstone of modern organic synthesis for several key reasons:
-
Stability: It is robust and stable under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments.
-
Orthogonality: It allows for the selective manipulation of other functional groups within the molecule without affecting the protected amine.
-
Facile Cleavage: The Boc group can be removed reliably and cleanly under specific acidic conditions (e.g., trifluoroacetic acid), yielding the free amine with minimal side products.[1]
This combination of stability and controlled lability is essential for multi-step synthetic campaigns, enabling the sequential and selective functionalization of the two distinct amino groups in the diaminocyclopentane core.
Overview of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
This molecule provides a rigid (1R,2R)-diaminocyclopentane scaffold where one amine is available for immediate chemical modification, while the other is masked. This differential protection is the key to its function as a versatile synthetic intermediate, enabling chemists to introduce the chiral diamine motif into target molecules in a controlled, stepwise manner. Its applications are particularly prevalent in the synthesis of ligands, asymmetric catalysts, and pharmaceutical candidates.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting.
Core Chemical Identity
The fundamental identifiers and properties of the title compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 200.28 g/mol | [2][3] |
| CAS Number | Not explicitly available for (1R,2R); 445479-01-6 for (1S,2R) | [2][3] |
| Appearance | Expected to be a solid or oil | |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, Chloroform) | [4] |
Calculated Physicochemical Properties
Computational models provide valuable predictions for drug development and synthesis planning. The properties for the closely related (1S,3S) isomer are presented here as a reliable proxy.
| Descriptor | Predicted Value | Reference(s) |
| TPSA (Topological Polar Surface Area) | 64.35 Ų | [5] |
| LogP (Octanol-Water Partition Coefficient) | 1.3909 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Spectroscopic Profile (Expected)
While a specific experimental spectrum for the (1R,2R) isomer is not publicly available, the expected spectral characteristics can be reliably predicted based on its structure:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the tert-butyl group (~1.45 ppm, singlet, 9H), the cyclopentyl ring protons (a complex multiplet region from ~1.5 to 3.5 ppm), the NH₂ protons (a broad singlet), and the NH of the carbamate (a broad singlet or doublet).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the carbamate (~156 ppm), the methyl carbons of the Boc group (~28 ppm), and multiple distinct signals for the cyclopentyl ring carbons.
-
IR (ATR, cm⁻¹): Key stretches would include N-H stretching for the primary amine and carbamate (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl (~1680-1700 cm⁻¹).
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be expected at m/z 201.29. A common fragment would be the loss of the Boc group or isobutylene, resulting in a fragment at m/z 101.11.
Synthesis and Handling
Synthetic Strategy: Mono-Boc Protection
The most direct and common synthesis of this compound involves the selective mono-protection of (1R,2R)-diaminocyclopentane. The key to achieving high yields of the mono-protected product over the di-protected byproduct is controlling the stoichiometry. The reaction is typically performed by slow addition of di-tert-butyl dicarbonate (Boc₂O) to the diamine.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established methods for the mono-Boc protection of diamines.[1]
Materials:
-
(1R,2R)-Diaminocyclopentane (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1R,2R)-diaminocyclopentane in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours. Causality Note: The slow addition at low temperature is crucial to minimize di-substitution and control the exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the desired mono-protected product.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: A typical workflow for the synthesis and purification of the title compound.
Safety and Handling
While a specific MSDS for the (1R,2R) isomer is not available, data from closely related compounds indicates that it should be handled with care.[2]
| Hazard Category | GHS Information | Reference(s) |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H315: Causes skin irritation. H318: Causes serious eye damage. | [2] |
| Precautions | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6][7] |
Handling Recommendations:
-
Always handle this chemical in a well-ventilated chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[6]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3][8]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[8]
Chemical Reactivity and Applications
The synthetic value of tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate lies in the differential reactivity of its two nitrogen atoms.
Key Reactions of the Free Amino Group
The unmasked primary amine is a potent nucleophile and can participate in a wide range of standard chemical transformations.[1]
Protocol 4.1.1: Amide Bond Formation via Acylation
This protocol describes a typical reaction with an acyl chloride.
-
Dissolve tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add the desired acyl chloride (1.05 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup as described in the synthesis protocol (Section 3.2) to isolate the acylated product.
Deprotection of the Boc-Amine
The removal of the Boc group is typically the final step before using the diamine as a bidentate ligand or for further functionalization.
Protocol 4.2.1: Acid-Catalyzed Boc Deprotection
-
Dissolve the Boc-protected compound in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours. Causality Note: The tert-butyl cation formed during cleavage is electrophilic. If other sensitive functional groups are present, a scavenger like triethylsilane or anisole should be included.
-
Monitor deprotection by TLC or LC-MS.
-
Upon completion, remove the acid and solvent under reduced pressure (often co-evaporating with a solvent like toluene to remove residual acid) to yield the amine salt (e.g., hydrochloride or trifluoroacetate salt).
Logical Workflow for Synthetic Utilization
The compound serves as a branch point for diverse synthetic pathways, as illustrated below.
Caption: Decision tree for the strategic use of the title compound in synthesis.
Application in Drug Discovery
While specific drugs containing the exact tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate moiety are not prominent in public literature, analogous structures are critical. For example, the synthesis of the anticoagulant Edoxaban involves a similar Boc-protected trans-diaminocyclohexane building block.[9] The synthetic logic is identical: the free amine is first acylated, and subsequent steps lead to the final active pharmaceutical ingredient. This highlights the established role of such chiral protected diamines as high-value intermediates in the pharmaceutical industry.[9][10]
Conclusion
tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate is a strategically designed chiral building block that offers a powerful solution for introducing the vicinal diaminocyclopentane scaffold into complex molecules. Its value is rooted in the robust and reliable chemistry of the Boc protecting group, which enables orthogonal, stepwise functionalization. By providing a rigid, stereochemically defined core, this reagent empowers medicinal chemists and synthesis professionals to construct novel molecular entities with precise three-dimensional architectures, accelerating the development of new therapeutics and advanced chemical materials.
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